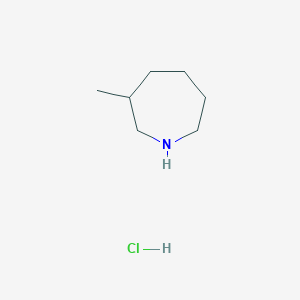

3-Methylazepane hydrochloride

Description

BenchChem offers high-quality 3-Methylazepane hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methylazepane hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methylazepane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N.ClH/c1-7-4-2-3-5-8-6-7;/h7-8H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDIJVCDMRLXFMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of 3-Methylazepane Hydrochloride

Abstract

This technical guide provides a comprehensive examination of 3-methylazepane hydrochloride, a substituted seven-membered nitrogen heterocycle of interest to researchers and professionals in drug discovery and development. The inherent conformational flexibility of the azepane ring, combined with the introduction of a chiral center at the 3-position, imparts distinct stereochemical properties that are critical for its interaction with biological targets. This document delineates the molecular structure, stereoisomerism, and conformational dynamics of 3-methylazepane hydrochloride. Furthermore, it furnishes detailed, field-proven methodologies for its synthesis, chiral resolution, and spectroscopic characterization, thereby serving as a vital resource for its practical application in a research setting.

Introduction: The Azepane Scaffold in Medicinal Chemistry

The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is a significant structural motif in medicinal chemistry. Its derivatives are found in numerous natural products and approved pharmaceutical agents, exhibiting a wide array of biological activities.[1] The non-planar, flexible nature of the azepane ring allows it to adopt various conformations, which is a key determinant in its ability to bind to biological targets.[2][3] The introduction of substituents, such as a methyl group, not only influences the molecule's physical and chemical properties but also introduces stereochemical complexity that can profoundly affect its pharmacological and toxicological profile. This guide focuses specifically on 3-methylazepane hydrochloride, providing a detailed analysis of its structure and stereochemistry.

Molecular Structure and Conformational Analysis

The molecular structure of 3-methylazepane hydrochloride consists of a seven-membered azepane ring with a methyl group at the C3 position and a hydrochloride salt formed at the nitrogen atom. The fundamental structure of the parent ion is C₇H₁₅N.

Conformational Landscape of the Azepane Ring

The seven-membered azepane ring is inherently flexible and can exist in several conformations, with the most common being the chair, boat, and twist-boat forms.[3] The presence of the methyl group at the C3 position influences the equilibrium between these conformations. The relative stability of these conformers is determined by torsional strain and steric interactions.

In substituted cyclohexanes, a larger substituent generally prefers an equatorial position to minimize 1,3-diaxial strain.[4] A similar principle applies to the azepane ring, where the methyl group at the C3 position will preferentially occupy a pseudo-equatorial position in the most stable chair-like conformation to minimize steric hindrance with axial protons. The protonation of the nitrogen atom to form the hydrochloride salt further influences the ring's electronic and conformational properties.

Caption: Major conformations of the azepane ring.

Stereochemistry of 3-Methylazepane Hydrochloride

The presence of a methyl group at the C3 position of the azepane ring introduces a chiral center, meaning 3-methylazepane exists as a pair of enantiomers: (R)-3-methylazepane and (S)-3-methylazepane. These enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in equal but opposite directions.

Caption: Stereoisomers of 3-Methylazepane.

The synthesis of 3-methylazepane from achiral starting materials without the use of a chiral catalyst or auxiliary will result in a racemic mixture (a 1:1 mixture of the R and S enantiomers). The separation of these enantiomers, a process known as chiral resolution, is crucial in drug development as different enantiomers often exhibit distinct pharmacological and toxicological properties.

Synthesis and Purification

The synthesis of racemic 3-methylazepane can be achieved through a multi-step process starting from readily available 2-methylcyclohexanone. The subsequent formation of the hydrochloride salt enhances the compound's stability and aqueous solubility.

Synthesis of Racemic 3-Methylazepane

A plausible and effective synthetic route involves the Beckmann rearrangement of 2-methylcyclohexanone oxime, followed by reduction of the resulting lactam.[4][5]

Caption: Synthetic workflow for racemic 3-methylazepane.

Step 1: Oximation of 2-Methylcyclohexanone

-

Protocol: To a solution of 2-methylcyclohexanone (1.0 eq) in a suitable solvent such as ethanol, add hydroxylamine hydrochloride (1.1 eq) and a base like sodium acetate (1.5 eq). Reflux the mixture for 2-4 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture and remove the solvent under reduced pressure. Extract the product with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-methylcyclohexanone oxime.

Step 2: Beckmann Rearrangement to 3-Methyl-azepan-2-one

-

Protocol: In a flask equipped with a stirrer, add concentrated sulfuric acid (or another suitable acid catalyst like polyphosphoric acid) and cool in an ice bath.[5] Slowly add 2-methylcyclohexanone oxime (1.0 eq) while maintaining the temperature below 10 °C. After the addition is complete, allow the mixture to warm to room temperature and then heat to 100-120 °C for 1-2 hours.[5] Cool the mixture and carefully pour it onto crushed ice. Neutralize with a base (e.g., aqueous ammonia or sodium hydroxide solution) and extract the product, 3-methyl-azepan-2-one, with an organic solvent like dichloromethane. Dry the organic layer and concentrate to obtain the crude lactam, which can be purified by distillation or chromatography.

Step 3: Reduction of 3-Methyl-azepan-2-one to 3-Methylazepane

-

Protocol: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).[6][7] Add a solution of 3-methyl-azepan-2-one (1.0 eq) in anhydrous THF dropwise to the LiAlH₄ suspension, maintaining a gentle reflux. After the addition, continue to reflux for 4-8 hours. Cool the reaction mixture in an ice bath and quench the excess LiAlH₄ by the slow, sequential addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup). Filter the resulting aluminum salts and wash thoroughly with THF. Combine the filtrate and washings, and remove the solvent under reduced pressure to yield racemic 3-methylazepane.

Formation of 3-Methylazepane Hydrochloride

-

Protocol: Dissolve the crude 3-methylazepane (1.0 eq) in a suitable anhydrous solvent such as diethyl ether or dichloromethane.[8] Cool the solution in an ice bath and add a solution of anhydrous HCl in ether (1.1 eq) dropwise with stirring.[8] A precipitate will form. Continue stirring for 30 minutes in the ice bath. Collect the solid by filtration, wash with cold anhydrous ether, and dry under vacuum to yield 3-methylazepane hydrochloride as a solid.

Chiral Resolution of Racemic 3-Methylazepane

The separation of the (R) and (S) enantiomers of 3-methylazepane can be accomplished by diastereomeric salt formation using a chiral resolving agent, such as a derivative of tartaric acid.[3] Dibenzoyl-L-tartaric acid is a commonly used and effective resolving agent for racemic amines.[9]

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Protocol for Chiral Resolution:

-

Diastereomeric Salt Formation: Dissolve racemic 3-methylazepane (1.0 eq) in a suitable solvent (e.g., methanol or ethanol). In a separate flask, dissolve an equimolar amount of dibenzoyl-L-tartaric acid (1.0 eq) in the same solvent, heating gently if necessary. Combine the two solutions and stir.

-

Fractional Crystallization: Allow the combined solution to cool slowly to room temperature, and then cool further in a refrigerator or ice bath to induce crystallization of the less soluble diastereomeric salt.

-

Isolation of the First Enantiomer: Collect the crystals by filtration and wash with a small amount of the cold solvent. This solid is an enriched diastereomeric salt. To obtain the free amine, dissolve the salt in water and basify with a strong base (e.g., NaOH) to a pH > 10. Extract the liberated enantiomerically enriched amine with an organic solvent (e.g., diethyl ether or dichloromethane). Dry the organic layer and remove the solvent to yield one of the enantiomers of 3-methylazepane.

-

Isolation of the Second Enantiomer: The mother liquor from the filtration contains the more soluble diastereomeric salt. Concentrate the mother liquor and liberate the amine as described in the previous step to obtain the other enantiomer, which may require further purification.

-

Determination of Enantiomeric Purity: The enantiomeric excess (ee) of the resolved amines should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or by NMR spectroscopy using a chiral solvating agent.

Spectroscopic Characterization

The structure and purity of 3-methylazepane hydrochloride can be confirmed by a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following data provides expected chemical shifts for 3-methylazepane hydrochloride in D₂O.[10]

| Data Type | ¹H NMR (400 MHz, D₂O) | ¹³C NMR (100 MHz, D₂O) |

| Chemical Shift (δ) | δ 1.45–1.60 (m, 3H): Methyl protons (C3–CH₃) | δ 18.2: Methyl carbon (C3–CH₃) |

| δ 2.70–3.10 (m, 6H): Methylene protons adjacent to nitrogen (C2–H₂, C7–H₂) and other ring protons | δ 25.4, 28.7, 32.1: Methylene carbons (C4, C5, C6) | |

| δ 3.30–3.50 (m, 1H): Methine proton at C3 | δ 54.9: Methine carbon (C3) | |

| δ 60.2: Nitrogen-adjacent carbon (C2, C7) |

Note: The exact chemical shifts and multiplicities may vary depending on the solvent and instrument used.

Infrared (IR) Spectroscopy

Key absorption bands in the IR spectrum of 3-methylazepane hydrochloride are expected as follows:[10]

-

2500–3000 cm⁻¹: A broad and strong band corresponding to the N-H stretching vibration of the protonated amine (R₂NH₂⁺).

-

1450–1480 cm⁻¹: C-H bending vibrations for the methyl and methylene groups.

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the parent amine.[10]

-

m/z 113.2: Molecular ion peak corresponding to the free base [C₇H₁₅N]⁺.

-

m/z 149.6: This may represent the parent ion with the hydrochloride, though fragmentation is more likely.

Conclusion

3-Methylazepane hydrochloride is a chiral seven-membered heterocycle with significant potential in medicinal chemistry. Its stereochemistry and conformational flexibility are key features that dictate its biological activity. This guide has provided a detailed overview of its molecular structure, stereoisomers, and conformational preferences. Furthermore, practical, step-by-step protocols for its synthesis from 2-methylcyclohexanone, subsequent conversion to the hydrochloride salt, and chiral resolution using diastereomeric salt formation have been presented. The included spectroscopic data serves as a valuable reference for the characterization and quality control of this compound. This comprehensive guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge and methodologies for the effective synthesis and application of 3-methylazepane hydrochloride in their research endeavors.

References

-

Royal Society of Chemistry. (n.d.). Conformational regulation of substituted azepanes through selective monofluorination. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Beckmann rearrangement. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Conformational Analysis. Retrieved from [Link]

-

Study.com. (n.d.). How could one perform a synthesis reaction of methylcyclohexane as a starting material to 2-methylcyclohexanone as a product? Retrieved from [Link]

-

Quora. (2020). How to synthesis 2- methyl cyclohexanone from cyclohexanone. Retrieved from [Link]

-

Colacot, T. J. (2021). The Mechanochemical Beckmann Rearrangement: An Eco-efficient “Cut-and-Paste” Strategy to Design the “Good Old Amide Bond”. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

-

Cook, S. M., et al. (2019). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Methylamine Hydrochloride. Retrieved from [Link]

-

HR Patel Institute of Pharmaceutical Education and Research. (n.d.). PRACTICAL LAB MANUAL. Retrieved from [Link]

-

Imperial College London. (n.d.). REDUCTIONS WITH LITHIUM ALUMINIUM HYDRIDE. Retrieved from [Link]

-

Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. REDUCTIONS WITH LITHIUM ALUMINIUM HYDRIDE [ch.ic.ac.uk]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dibenzoyl-L-Tartaric Acid: Applications in Chiral Resolution and its Production by Continuous Method_Chemicalbook [chemicalbook.com]

- 10. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Solubility of 3-Methylazepane Hydrochloride in Organic Solvents

This guide provides an in-depth analysis of the solubility characteristics of 3-methylazepane hydrochloride, a key intermediate in pharmaceutical synthesis. Tailored for researchers, scientists, and professionals in drug development, this document offers a blend of theoretical principles, practical experimental data, and predictive methodologies to facilitate its effective use in various chemical processes.

Introduction: Understanding 3-Methylazepane Hydrochloride

3-Methylazepane hydrochloride is the salt form of the cyclic aliphatic amine, 3-methylazepane. The introduction of the hydrochloride moiety significantly alters the physicochemical properties of the parent molecule, most notably its solubility. As a salt, it possesses an ionic character, which dictates its interaction with different solvent systems. The molecule has a molecular formula of C₇H₁₆ClN and a molecular weight of approximately 149.66 g/mol .[1] Its structure, featuring a seven-membered ring with a methyl substituent, contributes to its moderate lipophilicity in its free base form. However, as a hydrochloride salt, it is expected to exhibit enhanced solubility in polar solvents. The compound is also noted to be hygroscopic, necessitating careful storage conditions.[2]

The Science of Solubility: Theoretical Framework

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces between the solute and the solvent. For an ionic compound like 3-methylazepane hydrochloride, the dissolution process involves overcoming the crystal lattice energy of the solid and the establishment of new solute-solvent interactions.

Key factors influencing the solubility of 3-methylazepane hydrochloride include:

-

Polarity: The ionic nature of the hydrochloride salt makes it highly polar. Therefore, it is anticipated to be more soluble in polar solvents that can effectively solvate the charged amine and chloride ions.

-

Hydrogen Bonding: The protonated amine group (R₃NH⁺) is a strong hydrogen bond donor, while the chloride anion (Cl⁻) can act as a hydrogen bond acceptor. Solvents capable of hydrogen bonding, particularly protic solvents like alcohols, are expected to be effective in dissolving this compound.

-

Dielectric Constant: Solvents with a high dielectric constant can better insulate the separated ions, reducing their tendency to recombine and precipitate out of solution.

A more quantitative approach to predicting solubility involves the use of Hansen Solubility Parameters (HSPs) . HSPs are based on the concept that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[3] A solute is more likely to dissolve in a solvent when their respective HSP values are similar.

Solubility Profile of 3-Methylazepane Hydrochloride

Due to the limited availability of comprehensive, publicly accessible quantitative solubility data for 3-methylazepane hydrochloride across a wide array of organic solvents, this section presents a combination of available data, estimated solubilities based on structurally similar compounds, and qualitative assessments based on chemical principles.

| Solvent Category | Solvent | Polarity | Hydrogen Bonding | Expected Solubility | Available Data (mg/mL) |

| Polar Protic | Water | High | Donor & Acceptor | Very High | >50[2] |

| Methanol | High | Donor & Acceptor | High | ~30[2] | |

| Ethanol | High | Donor & Acceptor | Moderate to High | Estimated: 10-25 | |

| Isopropanol | Medium | Donor & Acceptor | Moderate | Estimated: 5-15 | |

| Polar Aprotic | Dimethylformamide (DMF) | High | Acceptor | Moderate | Estimated: 5-15 |

| Dimethyl Sulfoxide (DMSO) | High | Acceptor | Moderate to High | Estimated: 10-30 | |

| Acetonitrile | High | Acceptor | Low to Moderate | Estimated: 1-10 | |

| Acetone | Medium | Acceptor | Low | Estimated: <5 | |

| Non-Polar / Weakly Polar | Dichloromethane (DCM) | Medium | - | Low | Estimated: <1 |

| Ethyl Acetate | Medium | Acceptor | Very Low | <5[2] | |

| Toluene | Low | - | Very Low | Estimated: <0.1 | |

| Hexane | Low | - | Insoluble | Estimated: <0.1 |

Rationale for Estimations: The estimations are derived from the general solubility trends of amine hydrochlorides and by drawing parallels with structurally related compounds such as 3-methylpiperidine hydrochloride. Generally, amine hydrochlorides exhibit good solubility in lower alcohols, which decreases as the alkyl chain of the alcohol increases. Their solubility in polar aprotic solvents is variable but often significant in highly polar solvents like DMSO and DMF. In contrast, they are typically poorly soluble in non-polar solvents like hydrocarbons and ethers, as well as in less polar aprotic solvents like ethyl acetate and dichloromethane.

Experimental Determination of Solubility

For precise and reliable solubility data, experimental determination is indispensable. The shake-flask method is a widely accepted and robust technique for measuring the thermodynamic solubility of a compound.

Shake-Flask Method Protocol

This protocol outlines the steps for determining the equilibrium solubility of 3-methylazepane hydrochloride.

Materials:

-

3-Methylazepane hydrochloride

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or flasks with airtight caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or another suitable analytical technique.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 3-methylazepane hydrochloride to a series of vials, each containing a known volume of a different organic solvent. The excess solid should be clearly visible.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials on an orbital shaker or use a magnetic stirrer.

-

Agitate the mixtures at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A typical duration is 24-48 hours. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, allow the suspensions to stand undisturbed for a short period to allow the excess solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a clear aliquot of the supernatant using a syringe.

-

Filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method or another appropriate analytical technique to determine the concentration of 3-methylazepane hydrochloride.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solute concentration in the samples.

-

-

Calculation:

-

Calculate the solubility of 3-methylazepane hydrochloride in each solvent, taking into account any dilution factors. The results are typically expressed in mg/mL or mol/L.

-

Caption: Workflow for the experimental determination of solubility using the shake-flask method.

Factors Influencing Solubility and Practical Considerations

Several factors can influence the measured solubility of 3-methylazepane hydrochloride:

-

Temperature: Solubility is generally temperature-dependent. For most solids, solubility increases with increasing temperature. It is crucial to control the temperature during experimental determinations.

-

Purity of Solute and Solvent: Impurities in either the 3-methylazepane hydrochloride or the solvent can affect the solubility. The presence of water in organic solvents can significantly increase the solubility of this hygroscopic salt.

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. It is important to characterize the solid form of the 3-methylazepane hydrochloride being used.

-

pH (in aqueous or protic systems): The solubility of amine salts can be influenced by the pH of the medium. In buffered solutions, the solubility can be significantly different from that in pure solvents.

Practical Considerations:

-

Due to its hygroscopic nature, 3-methylazepane hydrochloride should be handled in a dry environment (e.g., a glove box) to prevent water absorption, which can lead to inaccurate solubility measurements.

-

When selecting a solvent for a reaction or purification, consider not only the solubility of the 3-methylazepane hydrochloride but also its stability and the compatibility of the solvent with other reagents and downstream processing steps.

Predictive Models: Hansen Solubility Parameters in Practice

As previously mentioned, Hansen Solubility Parameters (HSPs) provide a theoretical framework for predicting solubility. The three parameters (δD, δP, and δH) for a solute and a solvent can be used to calculate the "distance" (Ra) between them in the Hansen space. A smaller distance indicates a higher likelihood of solubility.

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |

| Methanol | 15.1 | 12.3 | 22.3 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Isopropanol | 15.8 | 6.1 | 16.4 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Acetonitrile | 15.3 | 18.0 | 6.1 |

| Dichloromethane | 17.0 | 7.3 | 7.1 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Hexane | 14.9 | 0.0 | 0.0 |

Data sourced from various Hansen Solubility Parameter resources.

Caption: Conceptual diagram of Hansen Solubility Parameter (HSP) distances and their relation to solubility.

Conclusion

The solubility of 3-methylazepane hydrochloride is a critical parameter for its effective application in pharmaceutical and chemical synthesis. This guide has provided a comprehensive overview of its solubility characteristics, combining theoretical principles with the limited available experimental data and estimations based on chemical intuition and data for analogous structures. For applications requiring precise solubility values, the experimental protocol outlined herein provides a reliable methodology. The use of predictive tools such as Hansen Solubility Parameters can further aid in the rational selection of solvents, optimizing processes, and ensuring the successful use of this important chemical intermediate.

References

-

Sciencemadness.org. Solubility of organic amine salts. (2011-07-19). [Link]

-

Wikipedia. Hansen solubility parameter. [Link]

Sources

Technical Guide: Spectroscopic Characterization of 3-Methylazepane Hydrochloride

Abstract: This technical guide provides an in-depth analysis of the essential spectroscopic data for 3-Methylazepane hydrochloride (CAS: 1798010-22-6), a key heterocyclic building block in medicinal chemistry and drug development.[1][2] The unique conformational flexibility of the seven-membered azepane ring makes rigorous structural confirmation paramount.[1] This document details the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by field-proven experimental protocols. The causality behind instrumental choices and data interpretation is explained to ensure scientific integrity and reproducibility for researchers and drug development professionals.

Introduction: The Azepane Scaffold in Modern Chemistry

The azepane ring, a seven-membered nitrogen-containing heterocycle, is a privileged scaffold in pharmaceutical design.[1][3] Its non-planar and flexible nature provides access to a broad three-dimensional chemical space, often leading to compounds with unique bioactivities.[1][2] 3-Methylazepane hydrochloride serves as a crucial intermediate, offering a chiral center and a reactive amine for further functionalization. Accurate and comprehensive characterization is the foundational step for its use in synthesis. This guide establishes a baseline for its analytical profile using cornerstone spectroscopic techniques.

The molecular structure, presented below, is key to understanding the data that follows. The numbering convention used throughout this guide is specified in the diagram.

Caption: Structure of 3-Methylazepane hydrochloride with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 3-Methylazepane hydrochloride, both ¹H and ¹³C NMR are required for unambiguous structural confirmation.

Interpretation of NMR Data

The protonated nitrogen atom significantly influences the electronic environment of adjacent protons and carbons. In the ¹H NMR spectrum, this results in a downfield shift for protons on C2 and C7 due to the inductive effect of the positive charge. The ¹³C spectrum shows a similar deshielding effect for the corresponding carbons.

-

¹H NMR Insights: The spectrum, acquired in D₂O, shows a complex multiplet pattern for the ring methylene protons due to overlapping signals and the ring's conformational flexibility.[4] The methyl group (C8) protons appear as a multiplet due to coupling with the C3 methine proton. The protons on C2 and C7, being adjacent to the ammonium center, are the most deshielded of the ring protons.[4]

-

¹³C NMR Insights: The spectrum clearly resolves all seven carbon atoms of the azepane ring and the methyl group. The carbons adjacent to the nitrogen (C2 and C7) are shifted downfield to ~55-60 ppm. The unique methine carbon (C3) is identifiable, as is the upfield methyl carbon (C8) at approximately 18.2 ppm.[4]

Summary of NMR Data

The following table summarizes the key NMR assignments for 3-Methylazepane hydrochloride.

| Technique | Atom No. | Chemical Shift (δ, ppm) | Description |

| ¹H NMR | C8-H₃ | 1.45–1.60 | Multiplet |

| (400 MHz, D₂O) | C2, C4-C7-H₂ | 2.70–3.10 | Multiplet |

| C3-H | 3.30–3.50 | Multiplet | |

| ¹³C NMR | C8 | 18.2 | Methyl carbon |

| (100 MHz, D₂O) | C4, C5, C6 | 25.4, 28.7, 32.1 | Methylene carbons |

| C3 | 54.9 | Methine carbon | |

| C2, C7 | 60.2 | Nitrogen-adjacent carbons | |

| Data sourced from Benchchem.[4] |

Protocol for NMR Data Acquisition

This protocol ensures high-quality, reproducible data for structural verification.

Objective: To acquire ¹H and ¹³C NMR spectra for 3-Methylazepane hydrochloride.

Methodology:

-

Sample Preparation: Weigh approximately 10-15 mg of 3-Methylazepane hydrochloride and dissolve it in ~0.7 mL of Deuterium Oxide (D₂O). Rationale: D₂O is chosen as the solvent due to the compound's high polarity as a hydrochloride salt and to avoid a large interfering solvent signal from water protons.

-

Instrument Setup:

-

Use a 400 MHz (or higher) NMR spectrometer.

-

Tune and shim the probe for the D₂O sample to ensure optimal magnetic field homogeneity.

-

Maintain a constant sample temperature, typically 298 K (25 °C).

-

-

¹H NMR Acquisition:

-

Acquire a standard single-pulse ¹H spectrum.

-

Use a spectral width of approximately 16 ppm.

-

Apply a 30-degree pulse angle with a relaxation delay of 2 seconds.

-

Collect at least 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

-

Use a spectral width of approximately 240 ppm.

-

Collect a minimum of 1024 scans, as ¹³C has a low natural abundance.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired FIDs.

-

Phase and baseline correct the spectra.

-

Calibrate the ¹H spectrum to the residual HDO signal (approx. 4.79 ppm). Calibrate the ¹³C spectrum accordingly.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For 3-Methylazepane hydrochloride, it is particularly useful for confirming the presence of the ammonium salt and the aliphatic C-H bonds.

Interpretation of IR Data

The IR spectrum is characterized by a few key absorption bands. The most prominent feature is a very broad and strong band in the 2500–3000 cm⁻¹ region, which is indicative of the N-H stretching vibrations of the secondary ammonium cation (R₂NH₂⁺).[4] This broadness arises from extensive hydrogen bonding in the solid state. The spectrum also displays characteristic C-H bending vibrations for the methyl and methylene groups.[4]

Summary of IR Data

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 2500–3000 | N–H Stretch | Secondary Ammonium (R₂NH₂⁺) |

| 1450–1480 | C–H Bend | Methyl and Methylene |

| 750–800 | C–Cl Stretch | Hydrochloride Counterion |

| Data sourced from Benchchem.[4] |

Protocol for IR Data Acquisition

The Attenuated Total Reflectance (ATR) method is recommended for its simplicity and minimal sample preparation.

Sources

The Azepane Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide on the Potential Biological Activities of Substituted Azepanes

For Researchers, Scientists, and Drug Development Professionals

The seven-membered nitrogen-containing heterocyclic ring, azepane, has emerged as a privileged scaffold in medicinal chemistry.[1] Its inherent three-dimensional structure and synthetic tractability have paved the way for the development of a diverse array of therapeutic agents.[1] This technical guide delves into the pharmacological profiles of novel azepane-based compounds, with a focus on recent advancements in their synthesis, biological evaluation, and mechanisms of action across various disease areas. The unique conformational flexibility of the azepane ring is often a determining factor in its bioactivity, making the strategic introduction of substituents a critical aspect of effective drug design.[2]

The Azepane Core: A Foundation for Diverse Biological Activities

The azepane scaffold is a versatile building block found in numerous natural products and FDA-approved drugs.[3][4] Its derivatives have demonstrated a wide spectrum of pharmacological properties, making them attractive candidates for drug discovery programs.[5] This has led to the development of azepane-containing compounds with applications as anticancer, anti-tubercular, anti-Alzheimer's disease, and antimicrobial agents, as well as histamine H3 receptor inhibitors, α-glucosidase inhibitors, and anticonvulsant drugs.[5]

Substituted Azepanes in Oncology: Targeting Key Signaling Pathways

In recent years, azepane-based compounds have gained significant attention for their potential as anticancer agents.[6] Their mechanisms of action are varied and often involve the inhibition of critical enzymes and signaling pathways that are dysregulated in cancer cells.

Enzyme Inhibition: A Major Anticancer Strategy

Recent research has underscored the potential of azepane derivatives as potent inhibitors of key enzymes implicated in cancer pathogenesis.[1]

-

Protein Tyrosine Phosphatase (PTPN2/PTPN1) Inhibition: PTPN2 and PTPN1 are crucial negative regulators of inflammatory signaling pathways, and their inhibition is a promising strategy to enhance anti-tumor immunity.[1] Novel azepane-containing derivatives have been developed that demonstrate potent, nanomolar-level inhibition of both PTPN2 and PTPN1.[1] By inhibiting these phosphatases, azepane-based compounds can lead to increased phosphorylation and activation of key signaling molecules, resulting in enhanced T-cell activation and proliferation, thereby promoting an anti-tumor immune response.[1][7]

-

Cyclin-Dependent Kinase 2 (CDK2) Inhibition: Dysregulation of CDK2, a key player in cell cycle progression, is a common feature in many cancers.[1] Novel pyrrolo[1,2-a]azepine derivatives have been identified as potent inhibitors of CDK2, exhibiting significant anticancer activity.[1] These compounds block the phosphorylation of key substrates like the retinoblastoma protein (Rb), causing cell cycle arrest at the G1/S checkpoint and preventing cancer cell proliferation.[1]

-

Topoisomerase II Inhibition: Azepane-based topoisomerase II inhibitors function by stabilizing the covalent complex between the enzyme and DNA, which prevents the re-ligation of DNA strands.[1] This leads to an accumulation of DNA double-strand breaks, ultimately triggering cell cycle arrest and apoptosis.[1]

-

Protein Kinase B (PKB/Akt) Inhibition: The PI3K/Akt signaling pathway is a central regulator of cell survival, growth, and proliferation and is frequently dysregulated in various cancers.[8] Certain azepane derivatives have been identified as potent inhibitors of Akt, suggesting they can block downstream signaling and induce apoptosis in rapidly proliferating cells.[8]

Caption: PTPN2/PTPN1 Inhibition by Azepane Derivatives.

Caption: Hypothesized PI3K/Akt Inhibition by an Azepane Derivative.

Antimicrobial and Antiviral Potential of Substituted Azepanes

The utility of the azepane scaffold extends beyond oncology, with numerous derivatives exhibiting potent antimicrobial and antiviral activities.

Antibacterial and Antifungal Activity

A series of semisynthetic triterpenoids featuring an A-ring azepano-fragment have been synthesized and evaluated for their antimicrobial activity. [9]Notably, some of these compounds demonstrated strong antimicrobial activities against Methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) exceeding the efficacy of the antibiotic vancomycin. [9]For instance, azepanouvaol and azepano-glycyrrhetol-tosylate showed MIC values of ≤ 0.15 μM against MRSA. [9]Furthermore, certain pyridobenzazepine derivatives have displayed better antibacterial and antifungal activity compared to their corresponding dipyridoazepine analogues. [10]

Antiviral Activity

The same series of A-azepano-triterpenoids were also assessed for their antiviral properties against DNA viruses. [9]Azepanobetulin, azepanouvaol, and azepano-glycyrrhetol showed high potency towards human cytomegalovirus (HCMV) with EC50 values of 0.15, 0.11, and 0.11 µM, respectively, and high selectivity indexes. [9]

Azepane Derivatives as Central Nervous System (CNS) Agents

The azepane scaffold is a key pharmacophore in numerous FDA-approved drugs for CNS disorders, including those with antipsychotic, anticonvulsant, and antidepressant activities. [3]The ability of azepane-containing compounds to cross the blood-brain barrier efficiently makes them particularly suitable for targeting the CNS. [11]

Neuropharmacological Activity

Recent studies have identified N-benzylated bicyclic azepanes as potent inhibitors of monoamine transporters, with selectivity towards the norepinephrine transporter (NET) and the dopamine transporter (DAT). [12][13]These compounds also exhibit inhibitory activity at the σ-1 receptor, suggesting their potential for treating neuropsychiatric disorders. [12][13]

Azepanes as Glycosidase Inhibitors

Substituted azepanes that mimic monosaccharides have emerged as a new class of potent glycosidase inhibitors. [14]One such derivative, (2R,3R,4R,5S,6S)-2-hydroxymethyl-3,4,5,6-tetrahydroxy-azepane, selectively inhibits green coffee bean α-galactosidase in the low micromolar range. [14]Additionally, a series of diastereomeric tetrahydroxylated azepanes with a carboxymethyl group at the pseudo-anomeric position have been synthesized, with one stereoisomer showing potent and selective inhibition of β-galactosidase. [15]

Synthesis of Substituted Azepanes: Expanding Chemical Space

The synthesis of functionalized nitrogen heterocycles is fundamental to the discovery and development of new drugs. [16][17]While five- and six-membered nitrogen heterocycles like pyrrolidine and piperidine are widespread in medicinal chemistry, the seven-membered azepane has been less explored, representing a significant area of untapped three-dimensional chemical space. [16][17] Recent advances in synthetic methodologies are addressing this gap. A notable strategy involves the photochemical dearomative ring expansion of simple nitroarenes to prepare complex azepanes. [16][17]This method, mediated by blue light at room temperature, transforms a six-membered benzenoid framework into a seven-membered ring system, which upon hydrogenolysis, yields polysubstituted azepanes in just two steps. [16][17]This approach allows for the predictable transfer of substitution patterns from the starting nitroarene to the final azepane product. [16]

Experimental Protocols: Assessing Biological Activity

To evaluate the potential of novel substituted azepanes, a variety of in vitro and in vivo assays are employed. The following provides a generalized protocol for a common in vitro assay to determine anticancer activity.

Protocol: MTT Assay for Cytotoxicity

Objective: To determine the cytotoxic effect of a substituted azepane derivative on a cancer cell line.

Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Substituted azepane compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the substituted azepane compound in complete medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Caption: General Workflow for an MTT Cytotoxicity Assay.

Quantitative Biological Activity Data

The following table summarizes representative quantitative data for the biological activity of various substituted azepanes.

| Compound Class | Target | Activity | Value | Reference |

| A-azepano-triterpenoids | MRSA | MIC | ≤ 0.15 µM | [9] |

| A-azepano-triterpenoids | HCMV | EC50 | 0.11 - 0.15 µM | [9] |

| Tetrahydroxy-azepane | α-galactosidase | Ki | 2.2 µM | [14] |

| Tetrahydroxy-azepane | β-galactosidase | IC50 | 21 µM | [15] |

| N-benzylated bicyclic azepane | NET, DAT | IC50 | < 100 nM | [12][13] |

| N-benzylated bicyclic azepane | σ-1R | IC50 | ≈ 110 nM | [12][13] |

| 5,5-disubstituted-2-oxo-azepanes | γ-secretase | Inhibition | Low nanomolar | [18] |

Conclusion

The azepane scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. [1]The diverse range of biological activities exhibited by substituted azepanes, from potent enzyme inhibition in cancer to modulation of neurotransmitter transporters in the CNS, highlights the versatility of this chemical motif. [1][5]As synthetic methodologies become more sophisticated, allowing for the creation of increasingly complex and diverse azepane libraries, it is anticipated that this privileged scaffold will play an even more significant role in the future of drug discovery. Further exploration of structure-activity relationships, mechanisms of action, and pharmacokinetic profiles will be crucial in translating the immense potential of these compounds into clinically successful therapeutics.

References

-

Zha, G.-F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 71-84. Available at: [Link]

-

Mykura, R., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 16(5), 771-779. Available at: [Link]

-

The University of Manchester. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester. Available at: [Link]

-

Varela, A., et al. (2013). The first synthesis of substituted azepanes mimicking monosaccharides: a new class of potent glycosidase inhibitors. Organic & Biomolecular Chemistry, 11(38), 6549-6553. Available at: [Link]

-

Singh, S., et al. (2016). Recent advances in anticancer chemotherapeutics based upon azepine scaffold. Anti-Cancer Agents in Medicinal Chemistry, 16(5), 539-557. Available at: [Link]

-

Psarra, A.-M. G., et al. (2016). Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. Molecules, 21(10), 1339. Available at: [Link]

-

Kaur, M., et al. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(4), 449-506. Available at: [Link]

-

Orsi, M., et al. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry. Available at: [Link]

-

ResearchGate. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology | Request PDF. ResearchGate. Available at: [Link]

-

Stojković, M. D., et al. (2016). Synthesis and antimicrobial activity of azepine and thiepine derivatives. Journal of the Serbian Chemical Society, 81(7-8), 839-847. Available at: [Link]

-

Sargsyan, A. S., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(16), 5240. Available at: [Link]

-

Nortcliffe, A., & Moody, C. J. (2015). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Bioorganic & Medicinal Chemistry, 23(11), 2730-2735. Available at: [Link]

-

Kazakova, O. B., et al. (2021). Evaluation of A-azepano-triterpenoids and related derivatives as antimicrobial and antiviral agents. The Journal of Antibiotics, 74(9), 605-616. Available at: [Link]

-

Al-Masoudi, N. A., et al. (2019). Study of antimicrobial activity of new prepared seven membered rings (Oxazepine). International Journal of Research in Pharmaceutical Sciences, 10(2), 1124-1129. Available at: [Link]

-

Singh, S., et al. (2016). Recent Advances in Anticancer Chemotherapeutics based upon Azepine Scaffold. Anti-cancer agents in medicinal chemistry, 16(5), 539–557. Available at: [Link]

-

Kumar, A., et al. (2017). Indole-fused azepines and analogues as anticancer lead molecules: Privileged findings and future directions. European Journal of Medicinal Chemistry, 142, 134-147. Available at: [Link]

-

Charishma, S., et al. (2025). Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. Journal of Pharma Insights and Research, 3(4), 111-118. Available at: [Link]

-

Plantier-Royon, R., et al. (2015). Synthesis of 2-carboxymethyl polyhydroxyazepanes and their evaluation as glycosidase inhibitors. Bioorganic Chemistry, 58, 30-36. Available at: [Link]

-

Schumacher, A. M., et al. (2007). Substituted 2-oxo-azepane derivatives are potent, orally active gamma-secretase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(3), 640-644. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pure.korea.ac.kr [pure.korea.ac.kr]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Evaluation of A-azepano-triterpenoids and related derivatives as antimicrobial and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Secure Verification [cer.ihtm.bg.ac.rs]

- 11. jopir.in [jopir.in]

- 12. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The first synthesis of substituted azepanes mimicking monosaccharides: a new class of potent glycosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis of 2-carboxymethyl polyhydroxyazepanes and their evaluation as glycosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pure.manchester.ac.uk [pure.manchester.ac.uk]

- 17. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Substituted 2-oxo-azepane derivatives are potent, orally active gamma-secretase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Silico Prediction of 3-Methylazepane Hydrochloride Bioactivity: A Technical Guide for Drug Discovery Professionals

Abstract

The identification of novel bioactive molecules is a critical endeavor in modern drug discovery. 3-Methylazepane hydrochloride, a small heterocyclic amine, represents a chemical entity with uncharacterized biological activity. This technical guide presents a comprehensive, in-silico workflow designed to predict its potential bioactivities and molecular targets in the absence of pre-existing experimental data. This document provides a robust, field-proven framework for researchers, scientists, and drug development professionals to navigate the computational prediction of a novel compound's therapeutic potential. The methodologies detailed herein encompass target prediction via chemical similarity, molecular docking simulations to assess binding affinity, and the principles of Quantitative Structure-Activity Relationship (QSAR) modeling for predictive activity profiling. Each computational protocol is presented with step-by-step instructions, underpinned by the causal logic behind experimental choices, to ensure scientific integrity and reproducibility. This guide serves as a blueprint for the virtual screening and initial characterization of new chemical entities, accelerating the early phases of drug discovery.

Introduction: The Challenge of Uncharacterized Molecules

The vastness of chemical space presents both an immense opportunity and a significant challenge in drug discovery. Novel molecules, such as 3-Methylazepane hydrochloride, are frequently synthesized or identified with little to no information about their potential biological effects. Traditional high-throughput screening (HTS) campaigns, while powerful, are resource-intensive and may not be feasible for every new compound. In-silico, or computational, methods offer a rapid and cost-effective alternative to generate initial, data-driven hypotheses about a molecule's bioactivity.

This guide addresses the specific challenge of a molecule with no known biological activity. The core principle of the workflow is to leverage the vast repositories of existing biochemical data. By comparing the structure of 3-Methylazepane hydrochloride to molecules with known biological targets, we can infer its potential protein interactions. This "target fishing" or "target prediction" approach forms the foundation of our predictive model.

Subsequent computational techniques, including molecular docking and QSAR, will then be used to refine these initial predictions and provide a more detailed picture of the compound's potential bioactivity. The overarching goal is to prioritize experimental testing and guide further research toward the most promising avenues.

The In-Silico Bioactivity Prediction Workflow

The computational prediction of a novel compound's bioactivity is a multi-step process that systematically narrows down the possibilities from a wide range of potential targets to specific, testable hypotheses. This workflow is designed to be a self-validating system, where each step builds upon the previous one to increase the confidence in the final predictions.

Caption: A general workflow for the in-silico prediction of bioactivity.

Foundational Step: Ligand Preparation

The accuracy of any in-silico prediction is fundamentally dependent on the quality of the input molecular structure. Therefore, the first step is to obtain and prepare the 3D structure of 3-Methylazepane hydrochloride.

Obtaining the 2D and 3D Structure

The canonical SMILES (Simplified Molecular Input Line Entry System) string for 3-Methylazepane hydrochloride is CC1CCCCNC1.Cl. This can be obtained from chemical databases such as PubChem or supplier websites.[1]

Energy Minimization

A 2D or unoptimized 3D structure is not suitable for docking studies as it does not represent a low-energy, physically realistic conformation. Energy minimization is a computational process that adjusts the bond lengths, bond angles, and torsion angles of a molecule to find a more stable, lower-energy conformation.[2]

Protocol 1: Ligand Energy Minimization using Open Babel

Open Babel is a widely used open-source chemical toolbox that can perform energy minimization.[3]

-

Installation: Download and install Open Babel from its official website.

-

Input File: Create a text file (e.g., 3-methylazepane.smi) containing the SMILES string of 3-Methylazepane.

-

Command-Line Execution: Open a terminal or command prompt and execute the following command:

-

Energy Minimization: Further refine the structure using a force field like MMFF94:

-

Output: The resulting 3-methylazepane_min.sdf file contains the energy-minimized 3D structure of the ligand, ready for subsequent analyses.

Target Prediction: Fishing in the Proteome

With a prepared ligand structure, the next critical step is to identify potential protein targets. This is achieved through "target fishing," a process that leverages the principle of chemical similarity: structurally similar molecules are likely to have similar biological activities.[4]

The SwissTargetPrediction Web Server

SwissTargetPrediction is a robust and freely accessible web server that predicts the most probable protein targets of a small molecule based on a combination of 2D and 3D similarity to a library of known ligands.[5][6]

Protocol 2: Target Prediction with SwissTargetPrediction

-

Navigate to the Web Server: Access the SwissTargetPrediction website.[7]

-

Input Molecule: Paste the SMILES string of 3-Methylazepane (CC1CCCCNC1) into the input field. The server will automatically generate a 2D structure.[8]

-

Select Organism: Choose "Homo sapiens" from the dropdown menu to focus on human protein targets.

-

Run Prediction: Click the "Predict targets" button.

-

Analyze Results: The output will be a ranked list of predicted protein targets, along with a probability score.[9] A higher probability indicates a greater likelihood of interaction based on similarity to known ligands for that target.

Caption: The conceptual workflow of SwissTargetPrediction.

Molecular Docking: Simulating the Interaction

Once a prioritized list of potential targets is generated, molecular docking is employed to simulate the binding of 3-Methylazepane hydrochloride to the active site of each protein. This provides an estimation of the binding affinity and a visual representation of the binding mode.[10]

Preparing the Protein Target

The 3D structures of proteins are typically obtained from the Protein Data Bank (PDB).[11] These structures often contain water molecules, ions, and co-crystallized ligands that need to be removed. Additionally, hydrogen atoms must be added, as they are usually not resolved in X-ray crystal structures.

Protocol 3: Protein Preparation using AutoDockTools

AutoDockTools (ADT) is a graphical user interface for preparing molecules for AutoDock Vina.[12]

-

Download Protein Structure: Download the PDB file for the prioritized target from the RCSB PDB website.

-

Load into ADT: Open ADT and load the PDB file.

-

Clean the Protein: Remove water molecules and any co-crystallized ligands.

-

Add Hydrogens: Add polar hydrogens to the protein structure.

-

Compute Charges: Calculate Gasteiger charges for the protein atoms.

-

Save as PDBQT: Save the prepared protein as a .pdbqt file. This format includes the necessary atomic charge and type information for Vina.[12]

Preparing the Ligand for Docking

The energy-minimized ligand structure from Protocol 1 needs to be converted to the PDBQT format.

Protocol 4: Ligand Preparation using AutoDockTools

-

Load Ligand: Open the energy-minimized .sdf file in ADT.

-

Detect Rotatable Bonds: ADT will automatically detect the rotatable bonds in the ligand, which is crucial for flexible docking.

-

Save as PDBQT: Save the prepared ligand as a .pdbqt file.

Running the Docking Simulation with AutoDock Vina

AutoDock Vina is a widely used, open-source program for molecular docking.[13][14]

Protocol 5: Molecular Docking with AutoDock Vina

-

Define the Search Space (Grid Box): In ADT, define a 3D grid box that encompasses the binding site of the protein. The center and dimensions of this box are crucial parameters.

-

Create a Configuration File: Create a text file (e.g., config.txt) that specifies the paths to the protein and ligand PDBQT files, the coordinates of the grid box center, and its dimensions.[13]

-

Run Vina from the Command Line: Execute the following command:

-

Output: Vina will generate a PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).

Interpreting the Results

The output of a docking simulation provides a wealth of information that requires careful interpretation.

Binding Affinity

The binding affinity score is an estimate of the binding free energy. A more negative value indicates a more stable and potentially stronger interaction.[15][16] These scores are used to rank different ligands or different poses of the same ligand.

Visualizing Binding Poses

The predicted binding poses should be visually inspected using molecular visualization software like PyMOL or UCSF ChimeraX.[17][18] This allows for the identification of key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's active site residues.[19]

Table 1: Hypothetical Docking Results for 3-Methylazepane Hydrochloride

| Predicted Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Target A (e.g., 1XYZ) | -7.5 | ASP129, TYR350, PHE280 |

| Target B (e.g., 2ABC) | -6.8 | GLU85, TRP112, LEU204 |

| Target C (e.g., 3DEF) | -5.2 | VAL55, ILE150 |

This table presents hypothetical data for illustrative purposes.

Advanced Predictive Modeling: QSAR and Pharmacophore Analysis

For the most promising protein targets identified through docking, more advanced computational models can be developed to predict the activity of 3-Methylazepane hydrochloride and its analogs.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical equations that relate the chemical structures of a series of compounds to their biological activity.[20] To build a QSAR model, a dataset of structurally similar compounds with known activities against the target of interest is required. Molecular descriptors (numerical representations of chemical structure) are calculated for these compounds and used to build a predictive model.[3][21]

Caption: Workflow for developing and applying a QSAR model.

Pharmacophore Modeling

A pharmacophore is an abstract representation of the essential molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) necessary for a molecule to bind to a specific target. A pharmacophore model can be generated from a set of known active ligands and used to screen for other molecules that fit the model.

Conclusion and Future Directions

This technical guide has outlined a comprehensive in-silico workflow for the prediction of the bioactivity of 3-Methylazepane hydrochloride, a molecule with no prior experimental characterization. By leveraging a suite of computational tools, from target prediction to molecular docking and advanced modeling, it is possible to generate robust, testable hypotheses about the compound's potential therapeutic applications and mechanisms of action.

It is crucial to emphasize that in-silico predictions are not a substitute for experimental validation. The results from this workflow should be used to guide and prioritize wet lab experiments, such as enzyme inhibition assays or cell-based functional screens. The iterative interplay between computational prediction and experimental validation is the cornerstone of modern, efficient drug discovery.

References

-

Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., Shindyalov, I. N., & Bourne, P. E. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235–242. [Link]

-

Eberhardt, J., Santos-Martins, D., Tillack, A. F., & Forli, S. (2021). AutoDock Vina 1.2.0: New Docking and Virtual Screening Tools. Journal of Chemical Information and Modeling, 61(8), 3891–3898. [Link]

-

Gfeller, D., Grosdidier, A., Wirth, M., Daina, A., Michielin, O., & Zoete, V. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(Web Server issue), W32–W38. [Link]

-

Pettersen, E. F., Goddard, T. D., Huang, C. C., Couch, G. S., Greenblatt, D. M., Meng, E. C., & Ferrin, T. E. (2004). UCSF Chimera--a visualization system for exploratory research and analysis. Journal of Computational Chemistry, 25(13), 1605–1612. [Link]

-

Halgren, T. A. (1996). Merck molecular force field. I. Basis, form, scope, parameterization, and performance of MMFF94. Journal of Computational Chemistry, 17(5-6), 490–519. [Link]

-

O'Boyle, N. M., Banck, M., James, C. A., Morley, C., Vandermeersch, T., & Hutchison, G. R. (2011). Open Babel: An open chemical toolbox. Journal of Cheminformatics, 3, 33. [Link]

-

SwissTargetPrediction. Swiss Institute of Bioinformatics. [Link]

-

Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461. [Link]

-

Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current Computer-Aided Drug Design, 7(2), 146–157. [Link]

-

Kitchen, D. B., Decornez, H., Furr, J. R., & Bajorath, J. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications. Nature Reviews Drug Discovery, 3(11), 935–949. [Link]

-

Bioinformatics Review. (2020). Beginner's Guide for Docking using Autodock Vina. [Link]

-

Neovarsity. (2024). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. [Link]

-

ScotChem. (n.d.). Preparing the protein and ligand for docking. [Link]

-

ResearchGate. (n.d.). General workflow for building a QSAR model. [Link]

-

Cereto-Massagué, A., Ojeda, M. J., Valls, C., Mulero, M., Garcia-Vallvé, S., & Pujadas, G. (2015). Tools for in silico target fishing. Methods, 71, 98–103. [Link]

-

Way2Drug. (2023, May 31). Tutorial #6 Biological Activity Prediction of Novel Compound | Way2Drug [Video]. YouTube. [Link]

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]

-

Fiehn Lab. (n.d.). Molecular Descriptors. [Link]

-

ResearchGate. (2024, September 19). How to interpret and analyze molecular docking results? [Link]

-

Omixium. (2023, August 6). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock [Video]. YouTube. [Link]

-

Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite. Nature Protocols, 11(5), 905–919. [Link]

-

Reddit. (2022). Molecular docking (PyMol vs Chimera). r/chemistry. [Link]

-

ChemRxiv. (2024). DOPtools: a Python platform for descriptor calculation and model optimization. Overview and usage guide. [Link]

-

Dr. Jyoti Bala. (2023, September 11). Overview of SWISS Target Prediction | Bioinformatics Projects Idea [Video]. YouTube. [Link]

-

AutoDock. (n.d.). Hands-on tutorials of AutoDock 4 and AutoDock Vina. [Link]

-

Dr. Majid Ali. (2021, February 22). SWISS Target Prediction & Molecular Docking (online) @MajidAli2020 [Video]. YouTube. [Link]

-

ResearchGate. (2018, April 20). What is your method for analyzing results from AutoDock VINA? [Link]

-

ACS Publications. (2019). QSAR-Co: An Open Source Software for Developing Robust Multitasking or Multitarget Classification-Based QSAR Models. [Link]

-

Optibrium. (2023). How to build a better QSAR model. [Link]

-

V.Nimc. (2024). Visualizing Docking Results: A Comprehensive Guide. [Link]

-

AutoDock Vina. (2020). AutoDock Vina Manual. [Link]

-

ETFLIN. (2022). A Beginner's Guide to Molecular Docking. [Link]

-

Learn-at-ease. (2022, September 15). Epilogue 5 | Identifying Drug Targets For New Small Molecules / Ligands using SwissTargetPrediction [Video]. YouTube. [Link]

-

ISMB/ECCB 2015. (2020, August 20). SwissTargetPrediction: a web server for target prediction of bioactive small molecules - David Gfeller [Video]. YouTube. [Link]

-

SwissTargetPrediction. (n.d.). Input Page. [Link]

-

Bioinformatics Insights. (2024, March 6). How to Perform Molecular Docking with AutoDock Vina [Video]. YouTube. [Link]

-

KNP Pharmaceutical Chemistry. (2022, August 17). Autodock Vina Result Analysis [Video]. YouTube. [Link]

-

Ali, M. (2021, May 25). How to analysis the Autodock Vina results by UCSF Chimera? [Video]. YouTube. [Link]

-

Gardner, M. (2021, November 30). ChimeraX features for the visualisation and analysis of ligand/protein complexes [Video]. YouTube. [Link]

-

The Bioinformatics Manual. (2021, October 12). Visualizing protein-protein docking using PyMOL. Medium. [Link]

Sources

- 1. qsartoolbox.org [qsartoolbox.org]

- 2. 6. Preparing the protein and ligand for docking — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]

- 3. GitHub - BeckResearchLab/PyMolSAR: A Python toolkit to compute molecular features and predict activities and properties of small molecules [github.com]

- 4. optibrium.com [optibrium.com]

- 5. SwissTargetPrediction: a web server for target prediction of bioactive small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bio.tools [bio.tools]

- 7. SwissTargetPrediction [swisstargetprediction.ch]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. etflin.com [etflin.com]

- 11. m.youtube.com [m.youtube.com]

- 12. indico4.twgrid.org [indico4.twgrid.org]

- 13. youtube.com [youtube.com]

- 14. bioinformaticsreview.com [bioinformaticsreview.com]

- 15. researchgate.net [researchgate.net]

- 16. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]

- 17. Visualizing Docking Results: A Comprehensive Guide [vault.nimc.gov.ng]

- 18. medium.com [medium.com]

- 19. researchgate.net [researchgate.net]

- 20. neovarsity.org [neovarsity.org]

- 21. researchgate.net [researchgate.net]

Exploratory Screening of 3-Methylazepane Hydrochloride in Biological Assays

An In-depth Technical Guide:

Introduction

The journey of a novel chemical entity from laboratory bench to potential therapeutic agent is a rigorous process of systematic evaluation. This guide provides a comprehensive framework for the initial exploratory screening of 3-Methylazepane hydrochloride, a small molecule with a saturated seven-membered heterocyclic amine core. The structure suggests potential interactions with a variety of biological targets, particularly within the central nervous system, due to its resemblance to other neuromodulatory compounds. However, without prior biological characterization, a broad and unbiased screening approach is paramount.

This document is designed for researchers, scientists, and drug development professionals. It eschews a rigid template in favor of a logical, tiered screening cascade. Our approach prioritizes scientific integrity by building a self-validating system of experiments, explaining the causality behind each choice, and grounding our methodologies in authoritative standards. We will progress from foundational safety and liability profiling to broad, target-agnostic phenotypic screens, and finally to more focused, hypothesis-driven assays against logical target families.

Compound Profile: 3-Methylazepane Hydrochloride

| Property | Value | Source |

| IUPAC Name | 3-methylazepane;hydrochloride | [] |

| CAS Number | 1798010-22-6 | [][2][3] |

| Molecular Formula | C₇H₁₆ClN | [] |

| Molecular Weight | 149.66 g/mol | [] |

| Structure | CC1CCCCNC1.Cl | [] |

| Solubility | High aqueous solubility (≥50 mg/mL at 25°C) due to its salt form. | [2] |

| LogP (free base) | Estimated at 1.2±0.3, indicating moderate lipophilicity. | [2] |

The hydrochloride salt form enhances aqueous solubility, making it suitable for in vitro biological assays.[2] However, its hygroscopic nature requires careful storage to prevent deliquescence.[2] Safety data for analogous compounds suggest that it should be handled with care, as it may be harmful if swallowed or inhaled and can cause skin and eye irritation.[4][5][6]

The Screening Cascade: A Phased Approach

Our exploratory strategy is structured as a multi-phase cascade. Each phase provides critical data that informs the decision to proceed to the next, more resource-intensive stage. This approach maximizes efficiency and allows for early termination of compounds with unfavorable profiles.

Caption: The Exploratory Screening Cascade for 3-Methylazepane Hydrochloride.

Phase I: Foundational Cytotoxicity Screening

Rationale: The initial step in evaluating any novel compound is to determine its inherent cytotoxicity.[7][8] This establishes the concentration range over which the compound can be tested in subsequent functional assays without causing cell death, which could otherwise lead to misleading results. We will assess cytotoxicity across a panel of cell lines from different origins to identify any cell-type-specific toxicity.

Protocol: MTT Cell Viability Assay

The MTT assay is a robust, colorimetric method that measures the metabolic activity of cells, serving as an indicator of cell viability.[7] Living cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to a purple formazan product, which can be quantified spectrophotometrically.[7]

Step-by-Step Methodology:

-

Cell Seeding: Seed human cell lines (e.g., HEK293 - embryonic kidney, SH-SY5Y - neuroblastoma, HepG2 - liver carcinoma) into 96-well plates at a density of 5,000–10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[7]

-

Compound Preparation: Prepare a 10 mM stock solution of 3-Methylazepane hydrochloride in sterile, nuclease-free water. Perform serial dilutions in complete cell culture medium to create a range of working concentrations (e.g., 0.1 µM to 100 µM).

-

Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium only) and a positive control for cytotoxicity (e.g., 10% DMSO).[7][9]

-

Incubation: Incubate the plates for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[7]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Shake the plate for 10 minutes and measure the absorbance at 540 nm using a microplate reader.[8]

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Hypothetical Data Summary

| Cell Line | Tissue of Origin | 3-Methylazepane HCl (IC₅₀ in µM) | Doxorubicin (Positive Control) (IC₅₀ in µM) |

| HEK293 | Kidney | > 100 | 0.8 ± 0.1 |

| SH-SY5Y | Neuroblastoma | > 100 | 1.2 ± 0.3 |

| HepG2 | Liver | 85.4 ± 5.6 | 0.5 ± 0.1 |

Interpretation: An IC₅₀ value > 100 µM in most cell lines would be considered a favorable outcome, indicating low general cytotoxicity. This allows for a wide concentration window (e.g., up to 10-30 µM) for subsequent functional assays. The slight sensitivity in HepG2 cells might suggest potential liver-specific effects that warrant monitoring.

Phase II: Early Safety & Off-Target Liability Profiling

Rationale: Identifying potential safety liabilities early is critical to avoid costly failures in later stages of drug development.[10] Two of the most significant hurdles are cardiotoxicity, often linked to hERG channel inhibition, and drug-drug interactions, frequently caused by inhibition of Cytochrome P450 enzymes.[11][12]

Protocol 1: hERG Inhibition Assay (Automated Patch Clamp)

The human Ether-a-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization.[11][13] Inhibition of this channel can prolong the QT interval, leading to a life-threatening arrhythmia called Torsades de Pointes.[11][13] Automated patch clamp systems provide high-throughput, sensitive, and accurate measurements of hERG channel activity.[11]

Step-by-Step Methodology:

-

Cell Line: Use a stable cell line expressing the hERG channel, such as hERG-HEK293 cells.

-

Instrument Setup: Utilize an automated electrophysiology platform like the QPatch or SyncroPatch.[11]

-

Compound Application: Prepare a series of concentrations of 3-Methylazepane hydrochloride (e.g., 0.1, 1, 10, 30 µM).

-

Voltage Protocol: Apply a specific voltage protocol to the cells to elicit the characteristic hERG current. A typical protocol involves a depolarization step to open the channels, followed by a repolarization step where the "tail current" is measured.[11][14]

-

Measurement: The instrument records the ionic current continuously. The test compound is applied, and the percentage change in the hERG tail current is calculated relative to the baseline (vehicle control).[11]

-

Controls: A known hERG inhibitor (e.g., E-4031 or Cisapride) is used as a positive control.[11][14]

-

Analysis: Determine the IC₅₀ value by plotting the percent inhibition against the compound concentration.

Protocol 2: Cytochrome P450 (CYP) Inhibition Assay

CYP enzymes are essential for metabolizing most clinical drugs.[15] Inhibition of these enzymes can lead to adverse drug-drug interactions (DDIs).[12][16] This assay assesses the inhibitory potential of 3-Methylazepane hydrochloride against the five most clinically relevant CYP isoforms (1A2, 2C9, 2C19, 2D6, and 3A4).[17]

Step-by-Step Methodology:

-

Enzyme Source: Use human liver microsomes, which contain a full complement of CYP enzymes, providing a physiologically relevant system.[17]

-